(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate
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Overview
Description
(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate can be achieved through several methods. One common approach involves the reaction of (4-methoxyphenyl)methylamine with phenyl isocyanate under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.
Another method involves the use of a modified Hofmann rearrangement reaction, where p-methoxybenzamide is treated with N-bromosuccinimide and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene in methanol. The reaction mixture is heated at reflux, and the product is purified through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of (4-methoxyphenyl)methylamine.
Substitution: Formation of various substituted this compound derivatives.
Scientific Research Applications
(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(4-methoxyphenyl)carbamate
- Phenyl N-(4-methoxyphenyl)carbamate
- Ethyl N-(4-methoxyphenyl)carbamate
Uniqueness
(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate is unique due to the presence of both a methoxyphenyl group and a phenylethenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-phenylethenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-9-7-15(8-10-16)13-21-17(19)18-12-11-14-5-3-2-4-6-14/h2-12H,13H2,1H3,(H,18,19)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMQHIPKAUOQGF-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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